1,1-Diethoxyethane-1-peroxol

Description

Historical Perspectives on the Evolution of Organic Peroxide Chemistry and Peroxol Synthesis

The study of organic peroxides has a rich history, with early research paving the way for their now widespread industrial applications. Initially, the synthesis of organic peroxides often involved reactions with hydrogen peroxide. For instance, diacyl peroxides were traditionally prepared by treating hydrogen peroxide with acid chlorides or anhydrides in the presence of a base. wikipedia.org Over time, more sophisticated methods emerged, including the use of catalysts to improve efficiency and yield. For example, the synthesis of benzyl (B1604629) hydroperoxide was achieved by treating benzyl chloride with a high concentration of hydrogen peroxide in the presence of tin (IV) chloride as a catalyst. nih.gov

The development of synthetic routes to various organic peroxides has been driven by their utility as initiators for polymerization reactions. encyclopedia.pubwikipedia.org The O-O bond in peroxides is weak and readily breaks to form free radicals, which can initiate the polymerization of monomers like acrylates and vinyl esters. wikipedia.org This property has made organic peroxides indispensable in the polymer industry. encyclopedia.pub The evolution of peroxide synthesis has also been influenced by the need for greener and more sustainable chemical processes, leading to the exploration of heterogeneous catalysts to replace traditional homogeneous systems that often require complex purification steps. polymtl.ca

Contemporary Significance of Hydroperoxy Acetals within Advanced Organic Synthesis and Mechanistic Studies

Hydroperoxy acetals, a class of compounds to which 1,1-diethoxyethane-1-peroxol belongs, have garnered significant attention in modern organic synthesis and for their role in mechanistic investigations. These compounds serve as valuable intermediates in the synthesis of more complex molecules. For instance, the ozonolysis of unsaturated hydroperoxy acetals provides a route to various cyclic peroxides, such as 1,2,4-trioxanes and 1,2,4-trioxepanes. acs.org

The reactivity of hydroperoxy acetals is a key area of study. Mechanistic studies have explored their fragmentation and rearrangement reactions, which can be catalyzed by various reagents. researchgate.net Understanding these mechanisms is crucial for controlling reaction outcomes and designing new synthetic strategies. For example, the acid-catalyzed hydrolysis of acetals has been studied in detail to elucidate the reaction pathways and the nature of the transition states involved. osti.gov Furthermore, the reactivity of hydroperoxides and their derivatives is of interest in understanding biological processes, as many naturally occurring compounds contain peroxide functionalities. wikipedia.org

Positioning of this compound within the Broader Family of Acetals and Peroxide Derivatives

This compound, with the chemical formula C6H14O4, is a unique molecule that incorporates both an acetal (B89532) and a hydroperoxide functional group. nih.gov An acetal is a compound characterized by two ether groups attached to the same carbon atom, with the general structure R2C(OR')2 (where R' is not hydrogen). ymdb.ca The parent compound, 1,1-diethoxyethane, is a well-known acetal and is a significant flavoring component in some distilled beverages. wikipedia.orgnih.gov

The presence of the hydroperoxy group (-OOH) classifies this compound as an organic peroxide. handwiki.org This dual functionality imparts a distinct set of chemical properties and potential reactivity. While the acetal portion of the molecule is generally stable under basic conditions, it can be hydrolyzed under acidic conditions. osti.gov The hydroperoxide group, on the other hand, is susceptible to reactions involving the cleavage of the weak O-O bond, leading to the formation of radicals. wikipedia.org This positions this compound as a potentially useful reagent in organic synthesis, capable of participating in reactions characteristic of both acetals and peroxides.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H14O4 | nih.gov |

| Molecular Weight | 150.17 g/mol | nih.gov |

| IUPAC Name | 1,1-diethoxy-1-hydroperoxyethane | nih.gov |

| CAS Number | 25355-09-3 | nih.gov |

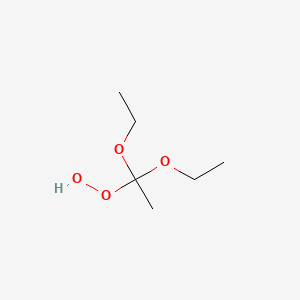

Structure

2D Structure

3D Structure

Properties

CAS No. |

25355-09-3 |

|---|---|

Molecular Formula |

C6H14O4 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

1,1-diethoxy-1-hydroperoxyethane |

InChI |

InChI=1S/C6H14O4/c1-4-8-6(3,10-7)9-5-2/h7H,4-5H2,1-3H3 |

InChI Key |

JFZKAUKOZJEGEB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)(OCC)OO |

Origin of Product |

United States |

Theoretical Foundations and Advanced Structural Characterization of 1,1 Diethoxyethane 1 Peroxol

Electronic Structure and Bonding Analysis in Hydroperoxy Acetal (B89532) Systems

The bonding within the hydroperoxy group (R-O-O-H) and its connection to the acetal carbon are of primary interest. The O-O bond is characteristically weak, with a bond dissociation energy generally in the range of 45–50 kcal/mol (190–210 kJ/mol), making it susceptible to homolytic cleavage. wikipedia.org In hydroperoxides, the O-O bond length is typically around 1.45 Å. wikipedia.org The geometry around the oxygen atoms resembles that of water, with R-O-O angles of approximately 110°. wikipedia.orgwikipedia.org The hybridization at the ether oxygen atoms is sp³, leading to bent C-O-C linkages. wikipedia.org

A critical feature in acetal-like structures is the anomeric effect, which describes the tendency of a heteroatomic substituent on a heterocyclic ring to favor an axial position. In the acyclic 1,1-diethoxyethane-1-peroxol, analogous stereoelectronic effects are at play. Density Functional Theory (DFT) calculations on similar systems, such as 2-hydroperoxy tetrahydropyran, show that the anomeric effect of a hydroperoxy group (-OOH) is comparable to that of a hydroxyl group (-OH). nih.gov This effect arises from a stabilizing hyperconjugative interaction between the lone pair of one oxygen atom and the antibonding orbital (σ*) of the adjacent C-O bond. The presence of the hydroperoxy group, with its own set of electronic interactions, modulates these effects, influencing the molecule's preferred geometry and reactivity.

| Parameter | Typical Value | Reference |

|---|---|---|

| O-O Bond Length | ~1.45 Å | wikipedia.org |

| C-O (ether) Bond Length | ~1.41 pm | wikipedia.org |

| C-O-O Bond Angle | ~110° | wikipedia.org |

| C-O-O-H Dihedral Angle | ~120° | wikipedia.org |

Conformational Analysis of this compound and Related Derivatives

The conformational landscape of this compound is defined by the rotation around several key single bonds: the two C-O (ether) bonds, the C-O (peroxol) bond, and the O-O bond. These rotations give rise to various conformers with different energies and stabilities.

Internal rotation around the O-O bond in hydroperoxides is a significant factor determining their preferred shape. For hydrogen peroxide, the simplest hydroperoxide, computational studies have identified distinct energy barriers for rotation, with the trans conformer being a transition state. semanticscholar.org For more complex organic hydroperoxides, the interplay between electrostatic and hyperconjugative effects dictates the most stable geometry. semanticscholar.org The potential energy barrier for rotation can be significant enough to hinder free rotation at ambient temperatures. mdpi.com

In this compound, the rotation of the two ethoxy groups and the hydroperoxy group is sterically hindered. Computational studies on related chlorinated ethyl hydroperoxides have utilized methods like B3LYP/6-31G(d,p) to calculate potential barriers for internal rotations and identify energy minima and maxima. acs.org The most stable conformers of this compound would likely be those that minimize steric repulsion between the bulky ethoxy groups and the hydroperoxy group, while maximizing stabilizing intramolecular interactions, such as weak hydrogen bonding between the hydroperoxy hydrogen and one of the ether oxygen atoms.

| Molecule/Bond | Rotational Barrier (kcal/mol) | Methodology | Reference |

|---|---|---|---|

| Hydrogen Peroxide (O-O) | ~1 (trans barrier), ~7 (cis barrier) | Ab Initio | semanticscholar.org |

| tert-Butyl Hydroperoxy Radical (C-O) | ~3.15 | CCSD(T)-F12b/cc-pVTZ-F12 | mdpi.com |

| Cyclohexyl Hydroperoxide (C-O) | ~4 | Computational Study | nih.gov |

Computational Chemistry Approaches to Peroxol Systems

Computational chemistry provides indispensable tools for investigating the properties and reactivity of transient or difficult-to-synthesize molecules like this compound.

Quantum Chemical Investigations (Ab Initio and Density Functional Theory) of Peroxol Energetics and Stability

Quantum chemical methods, such as ab initio calculations and Density Functional Theory (DFT), are crucial for determining the energetic properties and stability of peroxol systems. researchgate.netrsc.org High-level ab initio methods like G2 have been used to calculate O-O bond dissociation enthalpies, showing that the bond strength is sensitive to the molecular environment, with values ranging from 39 to 50 kcal/mol for various organic peroxides. acs.org

DFT has become a widely used tool for studying peroxides due to its balance of computational cost and accuracy. nih.govmdpi.com Numerous studies have benchmarked different DFT functionals for their ability to accurately predict O-O bond dissociation energies (BDEs). chemrxiv.orgamazonaws.com For instance, the ωB97 family of functionals has shown good performance in reproducing experimental BDEs for a range of ROOH peroxides. chemrxiv.orgamazonaws.com These calculations confirm that the stability of the peroxol is largely dictated by the strength of the O-O bond, which in turn is influenced by the electronic nature of the substituent groups. For this compound, the electron-donating nature of the two ether linkages attached to the carbon bearing the hydroperoxy group would be expected to influence the O-O bond strength.

| Compound | BDE at 298 K (kcal/mol) | Computational Method | Reference |

|---|---|---|---|

| Hydrogen Peroxide (HOOH) | 50 | G2 | acs.org |

| Methyl Hydroperoxide (CH₃OOH) | 45 | G2 | acs.org |

| Dimethyl Peroxide (CH₃OOCH₃) | 39 | G2 | acs.org |

Reaction Pathway Modeling and Transition State Characterization for Peroxol Transformations

Understanding the chemical transformations of this compound, such as its decomposition, requires modeling reaction pathways and characterizing the associated transition states. The primary decomposition pathway for hydroperoxides is the homolytic cleavage of the weak O-O bond to form an alkoxy and a hydroxyl radical. nih.gov

Computational methods are used to map the potential energy surface of a reaction, locating the minimum energy structures of reactants, products, and the transition state that connects them. khanacademy.org The energy difference between the reactants and the transition state gives the activation energy barrier for the reaction. For example, DFT calculations on the decomposition of H₂O₂ on a palladium surface have identified the transition state for O-O bond scission, revealing a low activation barrier of 0.18 eV on a Pd(111) surface. nih.gov Similar approaches can be applied to model the unimolecular decomposition of this compound, as well as its potential bimolecular reactions or acid-catalyzed rearrangements like the Hock rearrangement. researchgate.netcopernicus.org

Molecular Dynamics Simulations for Understanding Peroxol Behavior in Complex Environments

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules like this compound in complex environments, such as in solution. nsf.gov MD simulations model the movement of atoms over time based on a force field, providing insights into conformational changes, solvent interactions, and transport properties. researchgate.netnih.govnih.gov

For a hydroperoxy compound, the primary interaction with a polar solvent like water is hydrogen bonding. nih.govresearchgate.net MD simulations of H₂O₂ in aqueous solutions have been performed to study the structure and dynamics of these hydrogen bonds. nih.govtudelft.nl Such simulations reveal that the probability of forming hydrogen bonds between water and H₂O₂ is high, which can stabilize the hydroperoxy group and influence its reactivity. nih.gov Ab initio molecular dynamics (AIMD) can also be employed to study reactions in solution, such as proton transfer events, by calculating forces directly from electronic structure theory at each time step. acs.org An MD simulation of this compound in water would elucidate how water molecules solvate the molecule, form hydrogen bonds with both the ether and hydroperoxy oxygens, and affect its conformational preferences and dynamic behavior. arxiv.org

Advanced Synthetic Methodologies and Mechanistic Formation Pathways for 1,1 Diethoxyethane 1 Peroxol

Catalytic Strategies for Hydroperoxy Acetal (B89532) Generation

Catalysis offers a controlled and often more selective route to 1,1-diethoxyethane-1-peroxol and its analogs. These methods typically involve the activation of either the peroxide source or the acetal precursor to facilitate the formation of the C-O-O-H linkage.

Acid-Catalyzed Additions of Hydrogen Peroxide to Unsaturated Ethers or Acetal Precursors

The formation of hydroperoxy acetals can be achieved through the acid-catalyzed reaction of hydrogen peroxide with suitable precursors like enol ethers or the parent acetal, 1,1-diethoxyethane. The general mechanism for acetal formation involves the protonation of a carbonyl group, followed by nucleophilic attack by an alcohol. utexas.eduvumc.orgacs.org A similar principle applies to the formation of hydroperoxy acetals.

The synthesis of 1,1-diethoxyethane itself is commonly achieved through the acid-catalyzed reaction of acetaldehyde (B116499) with ethanol (B145695). sci-hub.boxsigmaaldrich.com This precursor can then undergo peroxidation. The direct acetalization of ethanol can be a challenging process, but methods using electrogenerated acids have been developed to produce 1,1-diethoxyethane with high efficiency. sciencemadness.org

It is important to note that while acid catalysis is a fundamental approach, the inherent instability of peroxides in acidic media requires careful selection of the catalyst and reaction conditions to avoid decomposition. The acid-catalyzed decomposition of organic hydroperoxides is a known process that can lead to the formation of alcohols and ketones. fit.edu

Metal-Catalyzed Peroxidation Reactions for Alpha-Oxygenated Peroxides

Transition metal catalysts have emerged as powerful tools in oxidation chemistry, including the synthesis of organic peroxides. fit.edu These catalysts can facilitate the reaction between a substrate and a peroxide source, often with high selectivity and under mild conditions. While specific literature on the metal-catalyzed synthesis of this compound is not abundant, the general principles of metal-catalyzed peroxidation of ethers and related compounds provide a framework for understanding this approach.

Metal catalysts can activate either the hydroperoxide or the substrate. For instance, in the Baeyer-Villiger oxidation, transition metal complexes can catalyze the reaction of ketones with hydrogen peroxide. sci-hub.box In the context of forming alpha-oxygenated peroxides, a metal catalyst could coordinate to the 1,1-diethoxyethane, making the alpha-carbon more susceptible to electrophilic attack by a peroxide species. Alternatively, the metal could form a reactive metal-peroxo species that then reacts with the acetal.

Various transition metals, including molybdenum, have been utilized in industrial epoxidation processes that employ organic hydroperoxides. cornell.edu The choice of metal and ligands is crucial in tuning the reactivity and selectivity of the catalyst. For the synthesis of hydroperoxides, palladium-based catalysts are extensively researched for the direct synthesis of hydrogen peroxide, a key reagent in these reactions. ucsc.edu The mechanism of H2O2 formation on palladium surfaces has been studied in detail, highlighting the complexity of the reaction pathways. researchgate.net

The decomposition of hydrogen peroxide on transition metal oxide surfaces has also been investigated, which is a critical consideration for developing stable catalytic systems for peroxidation reactions. sigmaaldrich.com

Heterogeneous Catalysis in the Synthesis of 1,1-Diethoxyethane Precursors and their Peroxidation

Heterogeneous catalysts offer significant advantages in chemical synthesis, including ease of separation from the reaction mixture and potential for reuse. In the context of this compound synthesis, heterogeneous catalysts can be employed in both the formation of the precursor, 1,1-diethoxyethane, and its subsequent peroxidation.

The synthesis of 1,1-diethoxyethane from ethanol and acetaldehyde has been successfully demonstrated using a variety of solid acid catalysts. sciencemadness.org These include ion-exchange resins, zeolites, and other solid superacids. sciencemadness.orgresearchgate.netymdb.ca For instance, a study using a commercial macroporous sulfonic cation exchange resin, Amberlyst 15-wet, showed effective catalysis for this reaction in a continuous flow reactor. fit.edu The use of solid acid catalysts avoids the corrosion and separation issues associated with homogeneous acid catalysts like sulfuric acid. sciencemadness.org

The activity of these catalysts is influenced by factors such as the nature and strength of the acid sites, as well as the physical properties of the catalyst support. sciencemadness.org For example, the one-stage synthesis of 1,1-diethoxyethane from ethanol has been achieved using copper-containing catalysts on various supports like Al2O3, SiO2, and HZSM-5, where the support plays a crucial role in the catalyst's activity. vumc.org

While the synthesis of the acetal precursor using heterogeneous catalysts is well-documented, the direct peroxidation of 1,1-diethoxyethane to its hydroperoxy derivative using solid catalysts is a less explored area. However, the use of solid acid catalysts, such as heteropoly acids supported on zeolites, has been reported for the synthesis of other organic peroxides, suggesting the feasibility of this approach for this compound. cornell.edu The Hock cleavage of hydroperoxides, a related acid-catalyzed reaction, has also been studied with various heterogeneous catalysts, including zeolites and clays. utexas.edu

Radical and Autoxidative Formation of Peroxols

Radical-mediated reactions provide an alternative pathway to this compound, often proceeding through chain mechanisms initiated by light or other radical sources.

Photooxygenation Mechanisms Leading to Hydroperoxy Ethers and Acetals

Photooxygenation involves the reaction of a substrate with molecular oxygen in the presence of light. ucsc.edu These reactions are typically initiated by a photosensitizer that, upon light absorption, transfers energy to molecular oxygen to generate highly reactive singlet oxygen (¹O₂), or abstracts a hydrogen atom from the substrate to initiate a radical chain reaction. utexas.eduucsc.edu

The reaction of singlet oxygen with electron-rich substrates, such as enol ethers, can proceed via a [2+2] cycloaddition to form a transient 1,2-dioxetane, which can then rearrange or react further to yield hydroperoxy compounds. fit.edu While direct evidence for the photooxygenation of 1,1-diethoxyethane is limited, the general mechanisms for the photooxidation of ethers provide valuable insights.

In a Type I photooxygenation mechanism, the excited sensitizer (B1316253) directly interacts with the substrate, in this case, the acetal, to generate a radical cation and the sensitizer radical anion. researchgate.net The acetal radical cation can then undergo deprotonation to form a carbon-centered radical at the alpha-position. This radical can then react with ground state oxygen (triplet oxygen, ³O₂) to form a peroxy radical. Subsequent hydrogen abstraction from another substrate molecule would yield the hydroperoxy acetal and propagate the radical chain. vumc.orgsciencemadness.orgcornell.edu

In a Type II mechanism, the excited sensitizer transfers its energy to triplet oxygen to form singlet oxygen. utexas.eduucsc.edu Singlet oxygen is a powerful electrophile and can react with the acetal, potentially through insertion into a C-H bond at the alpha-position, to directly form the hydroperoxide.

The specific pathway and the resulting products are highly dependent on the reaction conditions, including the choice of sensitizer, solvent, and the structure of the substrate.

Autoxidation Processes Involving 1,1-Diethoxyethane and Related Acetaldehyde Diethyl Acetal Derivatives

Autoxidation is the spontaneous oxidation of a compound by atmospheric oxygen at ambient temperatures. wikipedia.org It is a well-known phenomenon for ethers and acetals, leading to the formation of potentially explosive peroxides. utexas.eduvumc.orgcornell.eduucsc.edu 1,1-Diethoxyethane, also known as acetaldehyde diethyl acetal, is classified as a peroxide-forming chemical. cornell.eduucsc.edu

The autoxidation of 1,1-diethoxyethane proceeds via a free-radical chain mechanism. wikipedia.orgwiley-vch.de The process is initiated by the formation of a radical, which can be triggered by light, heat, or the presence of trace metal impurities. The initiation step involves the abstraction of a hydrogen atom from the carbon atom alpha to both ether oxygens. This is the most susceptible position due to the stabilizing effect of the adjacent oxygen atoms on the resulting radical.

The propagation of the chain reaction involves the following steps:

The carbon-centered radical reacts with molecular oxygen (a diradical) to form a peroxy radical.

This peroxy radical then abstracts a hydrogen atom from another molecule of 1,1-diethoxyethane, forming the hydroperoxide, this compound, and a new carbon-centered radical.

This newly formed radical can then continue the chain, leading to the accumulation of the hydroperoxide over time. The presence of inhibitors, such as butylated hydroxytoluene (BHT), can scavenge the radical intermediates and slow down the autoxidation process. vumc.org

Below is a table summarizing the key aspects of the autoxidation of 1,1-diethoxyethane:

| Feature | Description |

| Reactants | 1,1-Diethoxyethane, Molecular Oxygen (O₂) |

| Initiation | Light, heat, or trace metal impurities leading to radical formation. |

| Key Intermediate | 1,1-Diethoxyethyl radical |

| Propagation Steps | 1. Reaction of the radical with O₂ to form a peroxy radical.2. Hydrogen abstraction from another acetal molecule by the peroxy radical. |

| Primary Product | This compound |

| Inhibition | Radical scavengers like BHT can slow down the process. |

Role of Peroxyl Radicals in Alpha-Functionalization and Oxygenation Reactions

Peroxyl radicals (ROO•) are crucial intermediates in the alpha-functionalization and oxygenation of ethers, a process of significant interest due to its relevance in atmospheric chemistry and synthetic organic chemistry. The formation of compounds such as this compound is intrinsically linked to the reactivity of these radical species. The general mechanism commences with the abstraction of a hydrogen atom from the carbon atom alpha to the ether oxygen. This step is regioselective due to the stabilizing effect of the adjacent oxygen atom on the resulting carbon-centered radical. youtube.comyoutube.com

The initiation of this radical chain process can be triggered by a pre-existing radical species. youtube.com Once the α-oxyalkyl radical is formed, it readily reacts with atmospheric or dissolved molecular oxygen (O₂), which exists in a diradical state, to form a new peroxyl radical. youtube.comyoutube.com This key step introduces the peroxide functionality onto the alpha-carbon of the ether.

The subsequent fate of the newly formed peroxyl radical dictates the final products. It can abstract a hydrogen atom from another ether molecule, propagating the radical chain and forming a hydroperoxide, such as this compound. youtube.com This process is a cornerstone of ether autoxidation, which can lead to the accumulation of potentially hazardous ether hydroperoxides. youtube.comyoutube.com

Recent studies have elucidated the complex reaction pathways available to ether-derived peroxyl radicals. The isomerization of the alkylperoxy (RO₂) radical is a critical step that determines the branching ratios of subsequent products. nrel.gov The position of the ether functional group relative to the reacting centers influences the transition states and can alter reaction rates by up to an order of magnitude compared to analogous alkane systems. nrel.gov Furthermore, the recombination of peroxyl radicals can lead to the formation of accretion products, including new ether and ester linkages, through complex mechanisms involving tetroxide intermediates. copernicus.org In some instances, transiently generated α-oxyalkyl radicals can be trapped in Minisci-type reactions, leading to C-C bond formation and direct α-arylation of ethers under photoredox catalysis conditions. nih.gov

The table below summarizes the key radical species involved in the alpha-functionalization and oxygenation of a generic diethyl ether, leading to the formation of the corresponding hydroperoxide.

| Radical Species | Formation | Role |

| Initiator Radical (R•) | External source (e.g., peroxide decomposition) | Initiates the chain reaction by abstracting an α-hydrogen from the ether. |

| α-Oxyalkyl Radical (CH₃CH(•)OCH₂CH₃) | Hydrogen atom abstraction from diethyl ether by R•. youtube.comnih.gov | A stabilized carbon-centered radical that reacts with O₂. |

| Peroxyl Radical (CH₃CH(OO•)OCH₂CH₃) | Reaction of the α-oxyalkyl radical with molecular oxygen. youtube.com | Key intermediate that introduces the peroxy functionality. |

Development of Novel Synthetic Approaches and Precursor Chemistry for Peroxols

The synthesis of this compound and related geminal hydroperoxy ethers has been advanced through several innovative methodologies, moving beyond classical autoxidation. A prominent and controlled method involves the ozonolysis of enol ethers in the presence of an alcohol. nih.gov Specifically, the ozonolysis of ethyl vinyl ether in an ethanol solvent yields this compound. The reaction proceeds through the formation of a primary ozonide, which then cleaves to form a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. nih.gov The alcohol solvent then acts as a nucleophile, trapping the Criegee intermediate to afford the target α-alkoxy hydroperoxide. nih.govacs.org This method offers a direct and often high-yielding route to these specific peroxol structures.

Another innovative approach focuses on the use of geminal bishydroperoxides as key precursors. Research has demonstrated that 1-hydroperoxy-1′-alkoxyperoxides, the class of compounds to which this compound belongs, can be synthesized through the iodine-catalyzed reaction of geminal bishydroperoxides with enol ethers or acetals. rsc.org This reaction is highly dependent on the solvent, with ethers like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) providing the best yields. rsc.org This methodology allows for the selective formation of the target peroxol by replacing a single alkoxy group of an acetal with a hydroperoxy group.

The synthesis of the necessary precursors, such as the parent acetal (1,1-diethoxyethane) and geminal bishydroperoxides, has also seen significant development. Efficient catalytic methods for producing 1,1-diethoxyethane from ethanol have been established, utilizing various solid acid catalysts. researchgate.netconicet.gov.ar One patented method describes a single-step, vapor-phase heterogeneous catalytic conversion of ethanol into 1,1-diethoxyethane using a two-reactor system with copper-containing and acid catalysts. google.com For the synthesis of geminal bishydroperoxides, catalysts such as rhenium oxides (Re₂O₇) and phosphomolybdic acid have been shown to be highly effective in the peroxyacetalization of ketones and acetals with hydrogen peroxide. organic-chemistry.org

The following table outlines some of the modern synthetic strategies and the precursors involved in the formation of this compound and its analogs.

| Synthetic Approach | Precursor(s) | Key Reagents/Catalysts | Product Class | Reference(s) |

| Ozonolysis | Ethyl vinyl ether, Ethanol | Ozone (O₃) | α-Alkoxy hydroperoxide | nih.gov |

| Iodine-Catalyzed Peroxidation | Geminal bishydroperoxide, Acetal (e.g., 1,1-diethoxyethane) or Enol ether | Iodine (I₂) | 1-Hydroperoxy-1′-alkoxyperoxide | rsc.org |

| Catalytic Acetal Synthesis (Precursor) | Ethanol | Solid acid catalysts (e.g., zeolites, sulfonic resins) | Acetal (1,1-diethoxyethane) | researchgate.netconicet.gov.argoogle.com |

| Gem-Bishydroperoxide Synthesis (Precursor) | Ketone/Acetal, Hydrogen Peroxide | Rhenium oxides (Re₂O₇), Phosphomolybdic acid | Geminal bishydroperoxide | organic-chemistry.orghu-berlin.de |

| Photoredox-Mediated C-H Functionalization | Diethyl ether, Heteroarene | Photocatalyst, Light | α-Arylated ether | nih.gov |

Reaction Mechanisms and Pathways of 1,1 Diethoxyethane 1 Peroxol Transformations

Mechanistic Elucidation of Peroxol Formation Processes

The formation of 1,1-diethoxyethane-1-peroxol, a type of peroxyacetal, can occur through several mechanistic routes, primarily involving nucleophilic addition or radical-mediated processes.

Nucleophilic Addition Cascade Mechanisms in Peroxide Synthesis

The synthesis of peroxides, including peroxyacetals like this compound, can be achieved through nucleophilic addition reactions. unl.edukhanacademy.org In a general sense, the formation of an acetal (B89532) from an aldehyde and an alcohol under acidic conditions is a well-established reversible reaction. sci-hub.boxresearchgate.net The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol to form a hemiacetal. A second alcohol molecule then displaces the hydroxyl group, which is eliminated as water, to form the acetal. sci-hub.box

In the context of this compound, a similar cascade can be envisioned where a hydroperoxide anion or a related peroxy species acts as a nucleophile, attacking a protonated acetaldehyde (B116499) or a related electrophilic precursor. The use of hydrogen peroxide in the synthesis of peroxides via nucleophilic substitution is a known method, although it can sometimes lead to the formation of side products like alcohols and dialkyl peroxides. unl.edu The reaction of an aldehyde with hydrogen peroxide can lead to the formation of gem-dihydroperoxides or other peroxidic species.

The synthesis of 1,1-diethoxyethane itself from ethanol (B145695) and acetaldehyde is catalyzed by acidic catalysts and proceeds through a hemiacetal intermediate. sci-hub.box The presence of water can inhibit the reaction rate. sci-hub.boxresearchgate.net It is plausible that the formation of this compound could proceed through a related acid-catalyzed pathway involving ethanol, acetaldehyde, and a peroxide source, where the peroxy group is incorporated through a nucleophilic addition step.

Radical Initiation and Propagation in Peroxol Autoxidation

Ethers are known to undergo autoxidation in the presence of oxygen to form hydroperoxides and peroxides. utexas.eduyoutube.com This process occurs via a free-radical chain mechanism. researchgate.net The reaction is initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen, forming a carbon-centered radical. This radical then reacts with molecular oxygen to form a peroxyl radical (ROO•). youtube.comanu.edu.au

The propagation step involves the peroxyl radical abstracting a hydrogen atom from another ether molecule, forming a hydroperoxide and a new carbon-centered radical, which continues the chain reaction. researchgate.netanu.edu.aucore.ac.uk This autocatalytic process is responsible for the accumulation of peroxides in ethers upon storage. researchgate.netacs.org

For 1,1-diethoxyethane, the hydrogen atom on the carbon bearing the two ethoxy groups is particularly susceptible to abstraction due to the stabilizing effect of the adjacent oxygen atoms on the resulting radical. The subsequent reaction with oxygen would lead to the formation of a peroxyl radical, which upon abstracting a hydrogen atom, would yield this compound. The initiation of this radical chain can be triggered by light, heat, or the presence of radical initiators. wiley-vch.de

The basic autoxidation scheme involves the following steps:

Initiation: Formation of radicals. anu.edu.au

Propagation: Reaction of a radical with O2 to form a peroxyl radical, followed by hydrogen abstraction by the peroxyl radical to form a hydroperoxide and a new radical. anu.edu.aucore.ac.uk

Termination: Combination of radicals to form non-radical products. anu.edu.au

While the abstraction of a hydrogen atom by a peroxyl radical is a key step in the autoxidation of many organic molecules, its thermodynamic favorability can vary depending on the substrate. anu.edu.auacs.org

Characterization of Transient Intermediates (e.g., Criegee Intermediates, Gem-Hydroxy Peroxides, Peroxycarbenium Ions)

The formation and reactions of this compound can involve several highly reactive transient intermediates.

Criegee Intermediates: Carbonyl oxides, also known as Criegee intermediates, are key species in the ozonolysis of alkenes. osti.govnih.gov They are formed from the decomposition of the primary ozonide. nih.gov While not directly formed in the nucleophilic or radical pathways to this compound, the chemistry of Criegee intermediates is relevant as they can react with alcohols and other oxygenated compounds to form various peroxidic products, including α-acyloxyalkyl hydroperoxides. acs.org The reaction of a Criegee intermediate with an alcohol proceeds via insertion into the O-H bond. The study of Criegee intermediates provides insight into the formation of complex peroxides in atmospheric and synthetic contexts. osti.govrsc.orgnih.gov

Gem-Hydroxy Peroxides: Geminal diols, or hydrates, are formed by the addition of water to a carbonyl group. libretexts.org While generally unstable, their formation is reversible. libretexts.org Analogously, the addition of hydrogen peroxide to a carbonyl group can lead to the formation of gem-hydroxy hydroperoxides. These species have been proposed as intermediates in various oxidation reactions. researchgate.net In the context of this compound formation, a gem-hydroxy peroxide could be a precursor that subsequently reacts with ethanol to form the final product. The stability of such an intermediate would be influenced by the electronic effects of the substituents.

Peroxycarbenium Ions: Peroxyacetals can be activated by Lewis acids to form peroxycarbenium ions. unl.eduresearchgate.net These intermediates are highly electrophilic and can undergo a variety of subsequent reactions, including intramolecular cyclization and intermolecular reactions with nucleophiles. unl.eduresearchgate.net The formation of a peroxycarbenium ion from this compound would involve the departure of one of the ethoxy groups, facilitated by a Lewis acid. The resulting cation would be stabilized by the adjacent oxygen atom of the peroxy group. The reactivity of these ions provides a pathway for C-C bond formation and the synthesis of more complex peroxide structures. researchgate.net The choice of Lewis acid can influence whether the reaction proceeds through C-O or O-O bond cleavage. unl.edu

Peroxol Reactivity Dynamics and Kinetic Studies

The reactivity of this compound is characterized by the lability of the peroxide bond, which can undergo both homolytic and heterolytic cleavage. Kinetic studies are essential for quantifying the rates of these reactions and understanding the factors that influence its stability and reactivity. nih.govnih.gov

Intramolecular Rearrangements and Product Diversification Pathways

Organic peroxides are known to undergo various rearrangements, often initiated by the cleavage of the weak O-O bond. beilstein-journals.org For this compound, potential intramolecular rearrangements could lead to a variety of products. For instance, homolytic cleavage of the peroxide bond would generate an alkoxyl radical and a hydroxyl radical. The alkoxyl radical could then undergo further fragmentation or rearrangement.

Lewis acid-mediated reactions of peroxyacetals can also lead to rearrangements. For example, the Hock rearrangement involves the acid-catalyzed rearrangement of hydroperoxides. While not a direct rearrangement of the peroxol itself, related pathways could be initiated from it. The intramolecular cyclization of unsaturated peroxyacetals in the presence of Lewis acids to form cyclic peroxides proceeds through peroxycarbenium ion intermediates. researchgate.net

Intermolecular Reactions with Diverse Organic Substrates

The reactivity of this compound in intermolecular reactions is largely governed by its ability to act as a source of radicals or as an electrophile after activation.

Radical Reactions: As a peroxide, it can serve as a radical initiator upon thermal or photochemical decomposition. The resulting radicals can initiate polymerization or engage in hydrogen abstraction reactions with various organic substrates. pitt.edu The reactivity of the generated peroxyl and alkoxyl radicals will determine the course of these reactions.

Electrophilic Reactions: In the presence of a Lewis acid, this compound can generate a peroxycarbenium ion. unl.edu This electrophilic intermediate can then react with a wide range of nucleophiles, including silyl (B83357) enol ethers, silyl ketene (B1206846) acetals, and allyltrimethylsilane, to form new C-C bonds and afford functionalized peroxides. researchgate.net The outcome of these reactions can be dependent on the specific Lewis acid used. researchgate.net

The kinetic analysis of these intermolecular reactions is crucial for understanding the substrate scope and for developing synthetic applications. nih.govnih.gov

Pathways of Controlled Peroxol Decomposition

The controlled decomposition of this compound can be directed through several pathways, primarily influenced by factors such as temperature, pH, and the presence of catalysts. While specific studies on this compound are limited, research on analogous α-alkoxyalkyl hydroperoxides (α-AHs) provides significant insights into its likely decomposition routes.

One of the principal pathways for the decomposition of α-AHs in acidic aqueous organic media is a proton-catalyzed mechanism . This pathway involves the protonation of the hydroperoxide group, followed by the elimination of a molecule of hydrogen peroxide (H₂O₂) to form a resonance-stabilized carbocation. This intermediate can then react with water to yield a hemiacetal. This acid-catalyzed decomposition is a key pathway for the transformation of these compounds in atmospheric condensed phases. rsc.org

The decomposition of α-AHs has been observed to follow first-order kinetics, with the rate increasing significantly with higher temperatures. rsc.org This temperature dependence underscores the thermal lability of the peroxide bond.

Another potential pathway involves the homolytic cleavage of the weak oxygen-oxygen bond in the hydroperoxide group. This process, which can be initiated by heat or light, generates an alkoxy radical and a hydroxyl radical. These highly reactive radical species can then participate in a variety of subsequent reactions, including hydrogen abstraction from other molecules or fragmentation.

Influence of Reaction Environment on Peroxol Mechanisms

The stability and reaction pathways of this compound are profoundly influenced by its immediate chemical environment, particularly the solvent and the presence of catalysts.

The choice of solvent plays a critical role in the stability and decomposition kinetics of organic hydroperoxides. For α-alkoxyalkyl hydroperoxides, the solvent can influence reaction rates through its polarity, proticity, and ability to solvate reactive intermediates.

Studies on α-AHs derived from the ozonolysis of terpenes have shown that their decomposition rates are sensitive to the composition of the solvent mixture. rsc.org For instance, the decomposition rate of these hydroperoxides in aqueous organic media increases with temperature. The activation energy for the decomposition of α-AHs derived from the reaction of α-terpineol Criegee intermediates with different alcohols in an acidic solution (pH 4.5) has been determined, highlighting the influence of the alkoxy group on stability.

Table 1: Activation Energies for the Decomposition of various α-Alkoxyalkyl Hydroperoxides rsc.org

| α-Alkoxyalkyl Hydroperoxide Derivative (from α-terpineol) | Activation Energy (Ea) (kcal mol⁻¹) |

| Derived from 1-propanol | 12.3 ± 0.6 |

| Derived from 2-propanol | 18.7 ± 0.3 |

| Derived from ethanol | 13.8 ± 0.9 |

This interactive table provides a summary of activation energies for the decomposition of different α-alkoxyalkyl hydroperoxides, illustrating the structural effects on their stability.

The decomposition of hydroperoxides can be significantly accelerated and controlled by the use of catalysts. Both acid and metal-based catalysts can modulate the selectivity of the decomposition of this compound, favoring specific reaction pathways.

Acid Catalysis: As previously mentioned, acids can catalyze the heterolytic cleavage of the O-O bond, leading to the formation of non-radical products. The synthesis of its parent compound, 1,1-diethoxyethane, is itself an acid-catalyzed reaction, indicating the susceptibility of related structures to acid-mediated transformations. sci-hub.box The inhibitory effect of water on the synthesis of 1,1-diethoxyethane suggests that the presence of water could also influence the acid-catalyzed decomposition of the peroxol by affecting catalyst activity and reaction equilibria. sci-hub.box

Metal Catalysis: Transition metal ions are well-known to catalyze the decomposition of organic hydroperoxides through redox reactions. These reactions typically involve one-electron transfer processes, leading to the formation of radicals. For example, a metal ion in a lower oxidation state can react with the hydroperoxide to generate an alkoxy radical and a hydroxide (B78521) ion, with the metal being oxidized. Conversely, a metal ion in a higher oxidation state can react with the hydroperoxide to produce a peroxy radical and a proton, with the metal being reduced. The specific products of the metal-catalyzed decomposition will depend on the nature of the metal catalyst, its oxidation state, and the reaction conditions. The use of different catalysts can therefore steer the decomposition towards either radical or non-radical pathways, influencing the final product distribution.

Role of 1,1 Diethoxyethane 1 Peroxol As an Intermediate in Advanced Organic Reactions

Intermediacy in Stereoselective and Chemoselective Oxidation Reactions

While direct studies naming 1,1-Diethoxyethane-1-peroxol as an intermediate in stereoselective and chemoselective oxidation reactions are not extensively documented under this specific name, the broader class of peroxyacetal intermediates is crucial in such transformations. The formation of these intermediates often dictates the stereochemical outcome of an oxidation reaction. In asymmetric oxidations, the approach of the oxidant to the substrate can lead to the formation of a chiral peroxyacetal intermediate, which then rearranges to yield a product with a specific stereochemistry.

For instance, in the asymmetric Baeyer-Villiger oxidation of certain ketones, a metal catalyst or an enzyme can control the facial selectivity of the peroxide attack on the carbonyl group, leading to the formation of an enantioenriched peroxyacetal intermediate. The subsequent migration of a substituent group occurs with retention of stereochemistry, thereby transferring the chirality from the intermediate to the final lactone or ester product.

Chemoselectivity is also influenced by the formation and reactivity of peroxyacetal intermediates. In a molecule with multiple oxidizable functional groups, the selective formation of a peroxyacetal at a ketone over, for example, an alkene, allows for the targeted oxidation of the carbonyl group. This selectivity is governed by the reaction conditions, including the nature of the peroxide, the catalyst, and the solvent.

Participation in Peroxide-Mediated Rearrangements and Functional Group Interconversions (e.g., Baeyer-Villiger Type Oxidations)

The most well-documented role of peroxyacetal intermediates is in the Baeyer-Villiger oxidation. nih.govnih.govsigmaaldrich.comorganicchemistrytutor.comwikipedia.org This reaction converts ketones into esters or cyclic ketones into lactones through the action of a peroxyacid or a peroxide. The mechanism involves the nucleophilic addition of the peroxide to the carbonyl group of the ketone, forming a tetrahedral intermediate known as the Criegee intermediate, which is a type of peroxyacetal. nih.govwikipedia.org

The key step in the Baeyer-Villiger oxidation is the concerted migration of an adjacent carbon group to the external oxygen of the peroxide, with the simultaneous cleavage of the O-O bond. wikipedia.org The migratory aptitude of the substituents generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organicchemistrytutor.com This predictable regioselectivity is a powerful feature of the reaction. The stereochemistry of the migrating group is retained during this rearrangement. organicchemistrytutor.com

The general mechanism can be summarized as follows:

Activation of the ketone, often by protonation of the carbonyl oxygen.

Nucleophilic attack of the peroxide on the carbonyl carbon to form the tetrahedral peroxyacetal (Criegee) intermediate. nih.gov

Concerted migration of a substituent to the adjacent oxygen atom, with the departure of a carboxylate or hydroxide (B78521) leaving group.

Deprotonation to yield the final ester or lactone product.

| Reactant Type | Oxidizing Agent | Intermediate | Product Type | Key Feature |

| Acyclic Ketone | Peroxyacid (e.g., m-CPBA) | Acyclic Peroxyacetal | Ester | Migratory aptitude determines regioselectivity organicchemistrytutor.com |

| Cyclic Ketone | Hydrogen Peroxide/Lewis Acid | Cyclic Peroxyacetal | Lactone | Ring expansion |

| Aldehyde | Peroxyacid | Acyclic Peroxyacetal | Carboxylic Acid | Hydrogen has the highest migratory aptitude organicchemistrytutor.com |

Precursor Role in the Formation of Other Oxygenated Organic Functional Groups

Peroxyacetal intermediates, including structures analogous to this compound, are versatile precursors for a variety of oxygenated functional groups beyond esters and lactones. researchgate.net The cleavage of the weak O-O bond can be initiated thermally, photochemically, or by catalysts to generate alkoxy radicals, which can then participate in a range of subsequent reactions.

For example, in the presence of a suitable hydrogen donor, the alkoxy radical can abstract a hydrogen atom to form an alcohol. Alternatively, it can undergo fragmentation or rearrangement to yield other carbonyl compounds. The specific reaction pathway and the resulting functional groups are highly dependent on the reaction conditions and the structure of the peroxyacetal.

Contribution to Broader Oxidative Chemical Processes in Complex Systems

In more complex chemical systems, such as atmospheric chemistry or autoxidation processes, peroxyacetal-type structures can be formed as transient intermediates. dntb.gov.ua For instance, the oxidation of organic compounds in the atmosphere can lead to the formation of complex peroxides. These intermediates are often highly reactive and can contribute to the formation of secondary organic aerosols and other atmospheric pollutants.

In biological systems, while less common than other peroxide types, the formation and decomposition of peroxyacetal-like structures could play a role in oxidative stress and cellular signaling pathways. dntb.gov.ua The controlled enzymatic formation and breakdown of such intermediates could be a mechanism for the generation of specific signaling molecules or for the detoxification of reactive oxygen species. However, the uncontrolled formation of these reactive intermediates can lead to cellular damage.

Advanced Analytical Methodologies for Mechanistic and Structural Probing of Peroxols

Mass Spectrometric Approaches for Reaction Profiling and Product Identification

Mass spectrometry (MS) is a highly sensitive technique for the identification of reaction products and intermediates, even at trace levels. Due to the thermal instability of hydroperoxides, soft ionization techniques are generally preferred.

Atmospheric Pressure Chemical Ionization (APCI) coupled with tandem mass spectrometry (MS/MS) is a particularly useful method for identifying organic hydroperoxides. copernicus.org For 1,1-Diethoxyethane-1-peroxol, analysis in positive ion mode would likely show the formation of an ammonium adduct, [M+NH₄]⁺, if ammonium acetate is used as a reagent. copernicus.org A characteristic fragmentation pattern in MS/MS experiments for hydroperoxides is the neutral loss of a hydrogen peroxide molecule (H₂O₂; 34 Da). copernicus.org In the case of the ammonium adduct, a neutral loss of 51 Da, corresponding to the loss of both H₂O₂ and NH₃, can be a specific indicator for the hydroperoxide functionality. copernicus.org This technique allows for the selective detection of hydroperoxides within a complex mixture, such as aged 1,1-Diethoxyethane containing various degradation products.

| Ionization Mode | Parent Ion (m/z) | Characteristic MS/MS Fragment Ion or Neutral Loss | Significance |

| APCI (+) with NH₄⁺ | [M+NH₄]⁺ | Neutral Loss of 51 Da (H₂O₂ + NH₃) | Highly specific for identifying the hydroperoxide group. |

| ESI (+) | [M+Na]⁺ | Varies, may include loss of H₂O₂ | Identification and structural confirmation. |

Hyphenated Chromatographic-Spectroscopic Coupling Techniques for Complex Mixture Analysis

To analyze complex mixtures resulting from the oxidation of 1,1-Diethoxyethane, chromatographic separation prior to detection is essential.

Gas Chromatography-Mass Spectrometry (GC-MS) : Direct analysis of hydroperoxides by GC-MS is challenging due to their thermal instability, which can lead to decomposition in the hot injector port and column. researchgate.net To circumvent this, derivatization is often employed. For example, the hydroperoxide can be reduced to the corresponding alcohol, and then silylated to increase its thermal stability and volatility. Another approach involves a reaction with an agent like triphenylphosphine, which is oxidized to triphenylphosphine oxide, a stable compound that can be quantified by GC-MS to indirectly measure the original hydroperoxide concentration. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is well-suited for the analysis of thermally labile compounds like this compound. mdpi.com Reversed-phase high-performance liquid chromatography (HPLC) can be used to separate the hydroperoxide from the parent ether and other degradation products. thermofisher.com The eluent is then introduced into a mass spectrometer, typically using ESI or APCI, for sensitive and selective detection. This hyphenated technique allows for both the quantification of the hydroperoxide and the identification of other components in the mixture.

Electrochemical Methods for Redox Characterization and Reactivity Prediction

Electrochemical methods are highly sensitive and can be used for the direct detection and quantification of hydroperoxides, as well as for characterizing their redox properties.

The electrochemical detection of hydroperoxides is typically based on their reduction at a working electrode. thermofisher.com Various electrode materials, including carbon, mercury, and modified electrodes, have been utilized. thermofisher.com By applying a suitable negative potential, the hydroperoxide group is reduced, generating a measurable current that is proportional to its concentration. Techniques such as cyclic voltammetry can be used to study the redox potential of this compound, providing insights into its oxidizing strength and potential reactivity. Amperometric sensors, which measure the current at a constant potential, can be developed for the continuous monitoring of this hydroperoxide. acs.org The combination of HPLC with electrochemical detection (HPLC-ED) offers a powerful analytical tool for the selective and sensitive quantification of hydroperoxides in complex samples. thermofisher.comnih.gov

| Electrochemical Technique | Principle of Measurement | Information Obtained |

| Cyclic Voltammetry | Measures current response to a triangular potential sweep. | Redox potential, electrochemical reversibility, oxidizing strength. |

| Amperometry | Measures current at a fixed potential. | Quantitative determination, suitable for sensor development. |

| HPLC with Electrochemical Detection (HPLC-ED) | Chromatographic separation followed by electrochemical detection. | Selective and sensitive quantification in complex mixtures. |

An in-depth analysis of this compound necessitates a comparative approach, examining its chemical behavior in the context of structurally similar compounds. This section delves into the nuances of analogous peroxides and acetals, the behavior of related radical intermediates, and the overarching principles of acetal (B89532) chemistry that govern peroxide formation and reactivity.

Emerging Research Directions in 1,1 Diethoxyethane 1 Peroxol Chemistry

Chemoinformatic and Machine Learning Approaches for Peroxol Design and Reactivity Prediction

The inherent reactivity of the peroxide bond (O-O) presents both opportunities and significant safety challenges. Chemoinformatics and machine learning (ML) are emerging as powerful tools to navigate this dual nature by enabling the prediction of properties and reactivity, thereby accelerating the design of safer and more effective peroxols.

Detailed Research Findings:

Quantitative Structure-Property Relationship (QSPR) models are at the forefront of predicting the thermal stability and reactivity hazards of organic peroxides. acs.orgtamu.edu These models utilize molecular descriptors—numerical representations of a molecule's structural and electronic features—to build predictive algorithms. For a class of organic peroxides, descriptors such as molecular weight, the number of peroxide functional groups, and calculated electronic properties can be correlated with experimental data like the self-accelerating decomposition temperature (SADT). nih.gov

Machine learning algorithms, including partial least-squares (PLS) regression and support vector regression (SVR), are being employed to develop more accurate predictive models. acs.orgnih.gov These models can be trained on existing data for a range of peroxides to predict the properties of new or less-studied compounds like 1,1-Diethoxyethane-1-peroxol. The application of these techniques can significantly reduce the need for extensive and potentially hazardous experimental testing. tamu.edu

Illustrative Data Table: Predictive Modeling of Peroxol Properties

| Property | Chemoinformatic/ML Approach | Key Descriptors | Predicted Outcome for this compound (Hypothetical) |

| Thermal Stability (SADT) | QSPR, PLS, SVR | Molecular Weight, O-O Bond Length, Electrostatic Potential | Moderate stability, allowing for controlled decomposition |

| Reactivity | ML-based models | HOMO-LUMO Gap, Charge Distribution | Tunable reactivity for specific radical generation |

| Synthetic Yield | Predictive Algorithms | Reactant Properties, Catalyst Descriptors, Reaction Conditions | Optimization of synthetic routes for higher efficiency |

Note: The predicted outcomes for this compound are hypothetical and serve to illustrate the potential of these computational methods. Specific experimental validation is required.

Development of Sustainable and Environmentally Benign Synthetic Routes to Peroxols

The principles of green chemistry are increasingly influencing the synthesis of organic peroxides, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. organic-chemistry.org Research in this area is focused on developing cleaner synthetic pathways to compounds like this compound.

Detailed Research Findings:

A key focus of green peroxide synthesis is the use of hydrogen peroxide (H₂O₂) as a primary oxidant, as its only byproduct is water. rsc.orgredox.com Catalytic systems are being developed to facilitate the reaction of H₂O₂ with organic substrates under milder and more selective conditions. For instance, organocatalysis, which uses small organic molecules to catalyze reactions, presents a promising metal-free alternative for peroxide synthesis. rsc.org

Photocatalysis and biocatalysis are also emerging as sustainable methods. devdiscourse.comforensicpaper.com Photocatalysis can utilize light to drive the synthesis, often under ambient conditions, while enzymatic catalysis offers high selectivity and efficiency in aqueous media. The development of photocatalytic systems using covalent organic frameworks (COFs) for hydrogen peroxide synthesis showcases a novel and sustainable approach that could be adapted for the production of organic peroxides. devdiscourse.comthehindubusinessline.com Electrochemical methods, such as the synthesis of 1,1-diethoxyethane (a precursor) using electrogenerated acid, also point towards more sustainable manufacturing processes. researchgate.net

Illustrative Data Table: Comparison of Synthetic Routes to Peroxols

| Synthetic Method | Key Advantages | Environmental Impact | Applicability to this compound |

| Traditional Acid Catalysis | Well-established methodology | Use of corrosive acids, potential for waste | Feasible, but with environmental drawbacks |

| Organocatalysis | Metal-free, milder conditions | Reduced hazardous waste | High potential for a greener synthesis |

| Photocatalysis | Use of light energy, ambient conditions | Low energy consumption, minimal byproducts | Promising for future sustainable production |

| Biocatalysis | High selectivity, aqueous media | Biodegradable catalysts, low toxicity | Potentially a highly sustainable but specific approach |

Exploration of this compound in Advanced Materials Science Applications

Organic peroxides are fundamental to the polymer industry, primarily serving as radical initiators for polymerization. wikipedia.orgpergan.com The specific structure of this compound could offer unique advantages in the synthesis of advanced materials.

Detailed Research Findings:

The utility of an organic peroxide in polymerization is determined by its decomposition kinetics, which influences the rate of polymerization and the properties of the resulting polymer. pergan.com Different peroxides are active at different temperatures, allowing for the selection of an appropriate initiator for a specific monomer and polymerization process. pergan.com Organic peroxides are used in the production of a wide range of polymers, including low-density polyethylene (B3416737) (LDPE), polyvinyl chloride (PVC), and polymethyl methacrylate (B99206) (PMMA). pergan.comnouryon.com

Beyond polymerization initiation, organic peroxides are used as curing agents for thermoset resins and for the crosslinking of elastomers and thermoplastics. nouryon.com The decomposition of the peroxide generates radicals that create covalent bonds between polymer chains, enhancing the material's strength, thermal stability, and chemical resistance. The unique structure of this compound could lead to the formation of specific radical species, potentially enabling the synthesis of polymers with novel architectures or properties.

Illustrative Data Table: Potential Applications of this compound in Materials Science

| Application | Function of Peroxol | Potential Advantage of this compound | Target Material |

| Polymerization | Radical Initiator | Controlled initiation temperature, specific end-group functionality | Specialty acrylates, vinyl ethers |

| Curing Agent | Crosslinking | Formation of specific crosslink structures | High-performance thermoset composites |

| Polymer Modification | Grafting/Visbreaking | Precise control over polymer chain modification | Functionalized polyolefins |

Cross-Disciplinary Investigations in Reactive Intermediate Chemistry and Advanced Catalyst Design

Understanding the fundamental chemistry of the reactive intermediates generated from this compound is crucial for controlling its reactivity and designing advanced catalytic systems. This requires a cross-disciplinary approach that combines experimental and computational techniques.

Detailed Research Findings:

The decomposition of organic peroxides generates highly reactive radical intermediates (RO•). wikipedia.org The nature of these radicals and their subsequent reactions determine the outcome of the chemical process. lumenlearning.comwikipedia.org Spectroscopic techniques, combined with computational modeling, can provide insights into the structure and reactivity of these transient species. lumenlearning.com

Advanced catalyst design focuses on controlling the decomposition of peroxides to achieve specific chemical transformations. mdpi.comresearchgate.net For example, in the context of producing hydrogen peroxide, catalysts are designed to favor the desired reaction pathway over side reactions. mdpi.com Similarly, for a compound like this compound, catalysts could be developed to selectively generate specific radical species, leading to more controlled and efficient chemical processes. The investigation of reactive oxygen species (ROS) in biological and materials systems provides a framework for understanding and harnessing the reactivity of peroxol-derived intermediates. nih.govnih.gov

Illustrative Data Table: Research Areas in Reactive Intermediate Chemistry and Catalyst Design

| Research Area | Key Objectives | Methodologies | Relevance to this compound |

| Reactive Intermediate Characterization | Identify and characterize the radical species formed upon decomposition. | EPR Spectroscopy, Computational Chemistry | Understanding the fundamental reaction pathways. |

| Catalyst Development | Design catalysts to control the rate and selectivity of decomposition. | Heterogeneous and Homogeneous Catalysis, DFT Modeling | Enabling specific and efficient applications in synthesis and materials. |

| Mechanistic Studies | Elucidate the detailed mechanisms of reactions involving the peroxol. | Kinetic Studies, Isotope Labeling | Optimizing reaction conditions and improving product yields. |

| Cross-Disciplinary ROS Research | Apply knowledge from biology and environmental science to control reactivity. | Biomimetic Catalysis, Environmental Chemistry | Developing novel applications and ensuring safe handling. |

Q & A

Basic Research Questions

Q. What synthesis protocols are recommended for preparing 1,1-Diethoxyethane-1-peroxol with high purity?

- Methodological Answer : Controlled peroxidation under inert atmospheres (e.g., nitrogen) is critical to avoid unintended side reactions. Solvent selection (e.g., ethers or hydrocarbons) should minimize peroxide decomposition. Purity can be verified via NMR spectroscopy (to confirm ethoxy and peroxide groups) and GC-MS to detect volatile impurities. Reaction progress should be monitored using iodometric titration to quantify active oxygen content .

Q. Which analytical techniques are most effective for characterizing the peroxide functional group in this compound?

- Methodological Answer :

- FTIR spectroscopy : Identify the O-O stretch (~800-900 cm⁻¹) and ethoxy C-O bonds.

- Differential Scanning Calorimetry (DSC) : Assess thermal stability and decomposition thresholds.

- Iodometric titration : Quantify peroxide content via redox titration with sodium thiosulfate. Cross-validation with ¹H NMR (peroxide proton signals) ensures accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Store at ≤4°C in amber glass to slow peroxide degradation.

- Avoid contact with transition metals (e.g., iron, copper) to prevent catalytic decomposition.

- Use blast shields and remote handling tools during synthesis or heating. Conduct small-scale stability tests (via DSC) before scaling up .

Advanced Research Questions

Q. How can computational methods like DFT predict the thermal decomposition pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., using Gaussian or ORCA) model bond dissociation energies and transition states. Compare computed activation energies with experimental DSC data to validate pathways. Focus on O-O bond cleavage and radical intermediates. Solvent effects can be incorporated via implicit models (e.g., COSMO) .

Q. What experimental designs are optimal for studying catalytic decomposition mechanisms of this compound?

- Methodological Answer :

- Kinetic studies : Vary catalysts (e.g., Fe²⁺, Cu⁺) and monitor decomposition rates via GC-MS or Raman spectroscopy.

- Isothermal calorimetry : Measure heat flow to identify exothermic intermediates.

- In-situ FTIR : Track real-time structural changes under controlled temperatures. Compare with computational predictions to refine mechanistic models .

Q. How can researchers resolve contradictions in reported stability data for this compound across studies?

- Methodological Answer : Conduct meta-analyses to identify variables affecting stability, such as trace impurities (e.g., moisture, metals) or storage conditions. Replicate conflicting experiments under standardized protocols (e.g., ISO guidelines). Use multivariate regression to isolate critical factors. Cross-reference DSC, FTIR, and titration data to reconcile discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.